molecular formula C25H40O6 B1682744 Tenivastatin CAS No. 121009-77-6

Tenivastatin

Cat. No. B1682744
M. Wt: 436.6 g/mol
InChI Key: XWLXKKNPFMNSFA-HGQWONQESA-N
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Description

Tenivastatin is a potent reversible inhibitor of HMGCR (HMG-CoA reductase), which reduces cholesterol synthesis and increases low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic tissues . It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives .


Molecular Structure Analysis

The molecular formula of Tenivastatin is C25H40O6 . It has an average weight of 436.5815 and a monoisotopic mass of 436.282489012 . More detailed structural analysis would require specific scientific techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Tenivastatin has a molecular formula of C25H40O6 and an average weight of 436.5815 . More detailed physical and chemical properties would require laboratory analysis.

Scientific Research Applications

Neuroprotective Effects and Cognitive Enhancement

Tenivastatin has demonstrated promising neuroprotective effects and cognitive enhancement properties. Studies have shown its ability to ameliorate cognitive deficits induced by sleep deprivation and chronic restraint stress in animal models. In these studies, Tenivastatin improved memory impairments and regulated inflammatory cytokines in the hippocampus. It also exhibited potential in modulating the toll-like receptor 4/nuclear factor-kappa B-mediated inflammation pathway and enhancing the expression of neurotrophic factors, indicating its therapeutic potential for cognitive dysfunction related to stress and sleep deprivation (Jiang et al., 2023); (Wang et al., 2022).

Modulation of Synaptic Transmission

Tenivastatin has been found to enhance synaptic transmission, which is a crucial process in brain functions such as learning and memory formation. Studies revealed that Tenivastatin significantly enhanced the slope of field excitatory postsynaptic potentials and increased the frequency and amplitude of spontaneous excitatory postsynaptic currents. These findings suggest the role of Tenivastatin in potentiating synaptic transmission and its potential use as a nootropic product or a neuroprotective drug (Wei et al., 2015).

Potential in Alzheimer's Disease Treatment

Tenivastatin has also shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. In an animal model of sporadic Alzheimer's disease induced by streptozotocin, Tenivastatin significantly improved cognitive damage and reduced markers of oxidative stress and tau hyperphosphorylation in the hippocampus. These findings provide experimental evidence supporting the preventive effect of Tenivastatin on cognitive dysfunction and neurodegeneration, pointing to its potential benefits in treating disorders like Alzheimer's disease (Huang et al., 2018).

Future Directions

While specific future directions for Tenivastatin are not available, the field of statin research is active and ongoing. For example, there is interest in understanding the role of high-intensity statin pretreatment on coronary microvascular dysfunction in patients with coronary heart disease undergoing percutaneous coronary intervention .

properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLXKKNPFMNSFA-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880249
Record name Simvastatin carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simvastatin acid

CAS RN

121009-77-6
Record name Tenivastatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenivastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14714
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Simvastatin carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENIVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
FG Sousa - ubibliorum.ubi.pt
… to compare these formulations to a tenivastatin solution. After the … but, surprisingly, no tenivastatin was detected during the in vivo … the role of simvastatin/tenivastatin and to improve drug …
Number of citations: 0 ubibliorum.ubi.pt
J Ikebe Otomo, T Araujo de Jesus… - … Science and Pollution …, 2021 - Springer
… minor which demonstrated stimulation in growth, when exposed to most drugs individually, except tenivastatin which was identified as the drug responsible for the significant growth …
Number of citations: 2 link.springer.com
J Mach, XS Wang, SN Hilmer - Fundamental & clinical …, 2021 - Wiley Online Library
… we observed significant reductions in serum levels of tenivastatin (4-fold), and … common to all three polypharmacy regimens (tenivastatin, metoprolol and α-hydroxymetoprolol). …
Number of citations: 3 onlinelibrary.wiley.com
Y Meng, YB Liao, P Xu, WR Wei… - OncoTargets and therapy, 2016 - Taylor & Francis
Objective The aim of this meta-analysis was to investigate the effect of statin use on the mortality of patients with prostate cancer (PCa). Methods An electronic search of PubMed, …
Number of citations: 31 www.tandfonline.com
H Wu, J Mach, G Gemikonakli, T Tran… - The Journals of …, 2021 - academic.oup.com
Males and females may respond differently to medications, yet knowledge about sexual dimorphisms in the effects of polypharmacy remains limited, particularly in aging. This study …
Number of citations: 9 academic.oup.com
Z Cao, J Yao, Y He, D Lou, J Huang… - American Journal of …, 2023 - journals.lww.com
It is widely thought that statins have huge therapeutic potential against prostate cancer (PCA). This study aimed to investigate the effect of statin exposure on PCA incidence and …
Number of citations: 1 journals.lww.com
A Aydh, RS Motlagh, M Alshyarba, K Mori… - … European Journal of …, 2021 - ncbi.nlm.nih.gov
… compactin OR dalvastatin OR fluindostatin OR fluvastatin OR glenvastatin OR lovastatin OR mevastatin OR pitavastatin OR pravastatin OR rosuvastatin OR simvastatin OR tenivastatin) …
Number of citations: 3 www.ncbi.nlm.nih.gov
EF Oliveira, D Santos-Martins, AM Ribeiro… - Expert opinion on …, 2016 - Taylor & Francis
Introduction: Statins are remarkably safe and efficient medications that are the mainstay of hypercholesterolemia treatment and have proven to be an invaluable tool to lower the risk of …
Number of citations: 24 www.tandfonline.com
CL Overby, A Flores, G Palma, ME Vidal… - Data Integration in the …, 2015 - Springer
Many classes of drugs, their interaction pathways and gene targets are known to play a role in drug induced liver injury (DILI). Pharmacogenomics research to understand the impact of …
Number of citations: 2 link.springer.com
S Pescina, F Sonvico, A Clementino, C Padula, P Santi… - Pharmaceutics, 2021 - mdpi.com
There is increasing consensus in considering statins beneficial for age-related macular degeneration and in general, for immune and inflammatory mediated diseases affecting the …
Number of citations: 4 www.mdpi.com

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